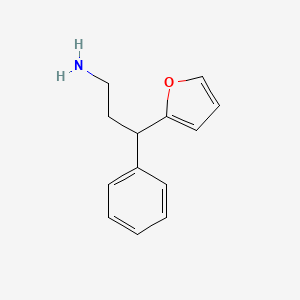

3-(Furan-2-yl)-3-phenylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

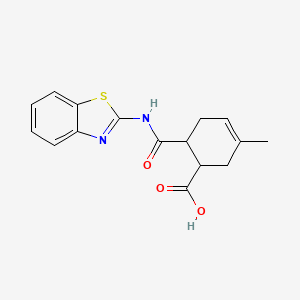

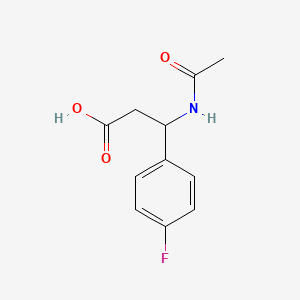

The compound “3-(Furan-2-yl)-3-phenylpropan-1-amine” is a complex organic molecule that contains a furan ring and a phenyl group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .

Synthesis Analysis

While specific synthesis methods for “3-(Furan-2-yl)-3-phenylpropan-1-amine” are not available, similar compounds have been synthesized through various methods . For instance, 3-Aryl-3-(Furan-2-yl)propanoic acid derivatives have been synthesized through hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .Physical And Chemical Properties Analysis

Without specific experimental data, the physical and chemical properties of “3-(Furan-2-yl)-3-phenylpropan-1-amine” cannot be accurately determined .Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of derivatives of 3-(Furan-2-yl)-3-phenylpropan-1-amine is in the field of antimicrobial activity. Compounds synthesized from this molecule have shown effectiveness against yeast-like fungi Candida albicans at certain concentrations . This suggests potential for developing new antimicrobial agents that could be used to treat fungal infections.

Synthesis of Propenoic Acid Derivatives

The molecule serves as a precursor in the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives . These derivatives are obtained through hydroarylation of carbon–carbon double bonds, a process that could be valuable in the production of various organic compounds with potential applications in pharmaceuticals and materials science.

Ergogenic Effects in Sports Science

In sports science, there is potential research interest in the ergogenic effects of amino acid derivatives, including those related to 3-(Furan-2-yl)-3-phenylpropan-1-amine. These compounds may influence exercise performance by affecting hormone secretion, energy metabolism, and nervous system function, although more research is needed to fully understand these effects.

Chemical Education

This compound and its derivatives can be used as case studies in chemical education, particularly in organic synthesis and reaction mechanisms. It provides a practical example of concepts such as superelectrophilic activation and Friedel–Crafts reactions .

Future Directions

The future directions for research on “3-(Furan-2-yl)-3-phenylpropan-1-amine” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its potential uses .

Mechanism of Action

Target of Action

Similar compounds have shown antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .

Mode of Action

It’s known that the compound is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The corresponding O,C-diprotonated forms of the starting furan acids and esters are considered reactive electrophilic species in these transformations .

Biochemical Pathways

The compound’s synthesis involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in brønsted superacid tfoh . This suggests that the compound may interact with biochemical pathways involving these substances.

Result of Action

Similar compounds have demonstrated good antimicrobial activity against yeast-like fungi candida albicans, as well as against escherichia coli and staphylococcus aureus .

Action Environment

The synthesis of similar compounds has been successfully carried out under the action of alcl3 , suggesting that the compound’s action may be influenced by the presence of certain chemicals in the environment.

properties

IUPAC Name |

3-(furan-2-yl)-3-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZRFMKKTZNLNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389887 |

Source

|

| Record name | 3-Furan-2-yl-3-phenyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-3-phenylpropan-1-amine | |

CAS RN |

374910-04-0 |

Source

|

| Record name | 3-Furan-2-yl-3-phenyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)